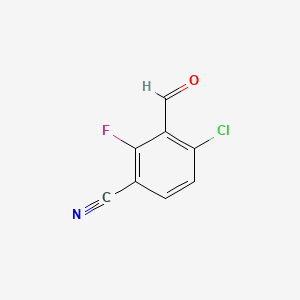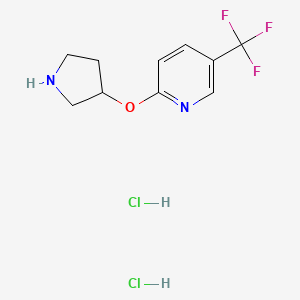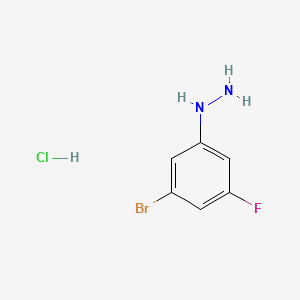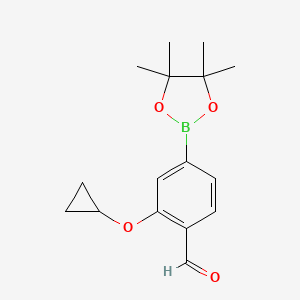![molecular formula C13H18ClN B13471515 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives, including 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives has been facilitated by advancements in photoredox catalysis and the use of light to drive reactions. This approach allows for the large-scale preparation of functionalized bicyclo[1.1.1]pentanes without the need for additional additives or catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various bioactive molecules and materials.
Biology: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the preparation of advanced materials, including liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to planar molecules, enhancing its binding affinity and specificity . This property makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in various derivatives.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes.
Bicyclo[3.1.0]hexane: A bicyclic compound with a different ring fusion pattern.
Uniqueness
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct chemical and biological properties. Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11;/h1-5H,6-10,14H2;1H |
InChI Key |
PLKMNNWICJXRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)

![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)
![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)



